

Introduction: A Rationale for Predictive Modeling in Early-Phase Drug Discovery

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Compound of Interest

Compound Name: 4-Amino-N-tert-butylcyclohexane-1-carboxamide

CAS No.: 412290-86-9

Cat. No.: B13629371

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The development of novel therapeutics is a process characterized by high costs and a significant attrition rate.[1] To mitigate these challenges, computational methods have become integral to modern drug discovery, enabling a "fail fast, fail early" paradigm.[2] By leveraging computer-aided drug design (CADD), researchers can perform preliminary assessments of new chemical entities on computers, filtering out candidates with unfavorable properties before they enter costly experimental pipelines.[3] This *in silico* approach streamlines the identification and optimization of lead compounds.[4]

4-Amino-N-tert-butylcyclohexane-1-carboxamide (SMILES: CC(C)(C)NC(=O)C1CCC(N)CC1)

is a small molecule featuring a cyclohexane scaffold, a primary amine, and a tert-butylated amide group.[5] This combination of a rigid core and functional groups capable of hydrogen bonding suggests potential for specific interactions with biological targets.[6] However, in the absence of experimental data, its therapeutic potential is unknown. This guide outlines a systematic *in silico* workflow to characterize its drug-like potential, identify plausible biological targets, predict its binding modes, and simulate its dynamic behavior, thereby building a data-driven foundation for further investigation.

Foundational Assessment: Molecular Properties and Drug-Likeness

The journey of a drug through the body is fundamentally governed by its physicochemical properties. Therefore, the initial step in any in silico analysis is to calculate key molecular descriptors and assess the molecule's general "drug-likeness."

Physicochemical Profiling and Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of heuristics to evaluate whether a chemical compound possesses properties that would likely make it an orally active drug in humans. While not a rigid law, it serves as an excellent first-pass filter.

Experimental Protocol: Physicochemical Property Calculation

- Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for the molecule is CC(C)(C)NC(=O)C1CCC(N)CC1.^[5]
- Select Web Server: Utilize a freely accessible tool such as the SwissADME web server, which provides a comprehensive suite of predictive models.
- Input Molecule: Paste the SMILES string into the query field of the SwissADME server.
- Execute and Analyze: Run the prediction. The server will output a range of calculated properties. For this initial assessment, focus on Molecular Weight (MW), LogP (a measure of lipophilicity), Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).
- Tabulate Data: Organize the key results into a structured table for clear comparison against Lipinski's guidelines.

Data Presentation: Predicted Physicochemical Properties

Descriptor	Predicted Value	Lipinski's Guideline	Compliance
Molecular Weight	198.31 g/mol [5]	≤ 500	Yes
LogP (Consensus)	1.42[5]	≤ 5	Yes
Hydrogen Bond Donors	2[5]	≤ 5	Yes
Hydrogen Bond Acceptors	2[5]	≤ 10	Yes

Expertise & Experience: The compound fully complies with Lipinski's Rule of Five, indicating a low risk of poor oral bioavailability. This positive result justifies proceeding to more computationally intensive and specific analyses.

Target Identification and Interaction Modeling

With a favorable drug-like profile, the next critical question is: what protein(s) might this molecule interact with? Molecular docking is the primary in silico technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target.[4][7]

Target Fishing: A Reverse Docking Approach

When a specific target is not known, a "target fishing" or reverse docking strategy can be employed. This involves screening the molecule against a large database of protein structures to identify potential binding partners based on predicted binding scores.

Experimental Protocol: High-Level Target Fishing

- **Generate 3D Conformation:** Convert the 2D SMILES string into a 3D structure using a tool like RDKit or Open Babel. It is crucial to perform an energy minimization step to obtain a low-energy, sterically favorable conformation.
- **Utilize a Target Prediction Server:** Submit the energy-minimized 3D structure (e.g., in .sdf or .mol2 format) to a web-based server like SwissTargetPrediction or TargetNet.[2]

- **Analyze Potential Targets:** The server will return a ranked list of potential protein targets. This list should be critically reviewed. Prioritize targets that are biologically plausible and therapeutically relevant. The output of this step is not a definitive answer but a set of hypotheses.

Trustworthiness: This protocol is self-validating. A high-ranking target from this initial screen does not confirm an interaction. It merely provides a high-priority candidate for the next, more rigorous step: focused molecular docking.

Focused Molecular Docking

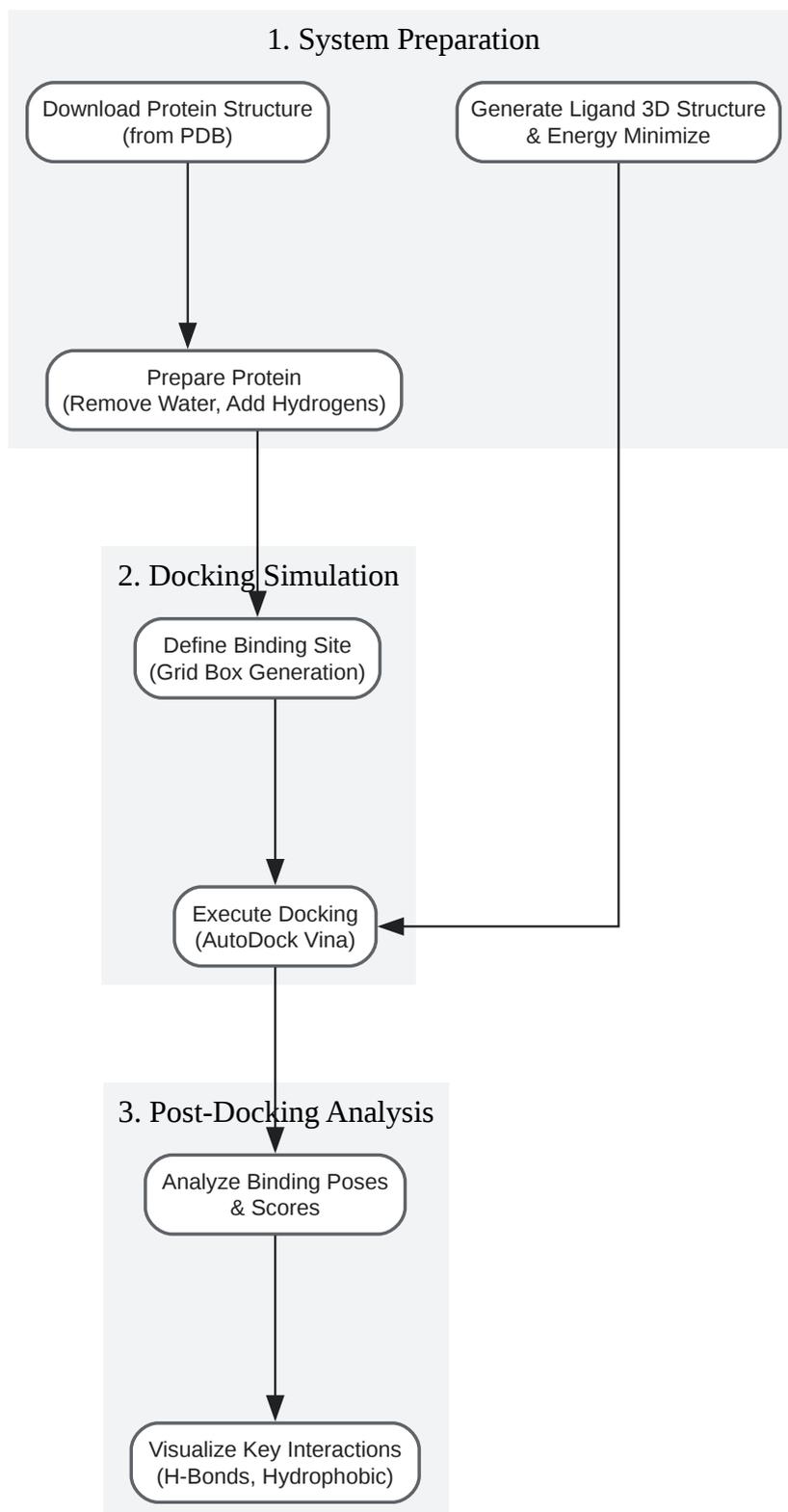
Once a putative target is identified, a detailed docking simulation is performed to predict the precise binding mode and estimate the binding affinity. This is a structure-based drug design (SBDD) method.^{[8][9]}

Experimental Protocol: Focused Docking with AutoDock Vina

- **Target Preparation:**
 - Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
 - Using software like UCSF Chimera or PyMOL, prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential chains.
 - Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is critical for accurately modeling electrostatic interactions.
- **Ligand Preparation:**
 - Ensure the 3D structure of **4-Amino-N-tert-butylcyclohexane-1-carboxamide** is properly protonated at physiological pH (typically ~7.4).
 - Assign partial charges and define rotatable bonds.
- **Binding Site Definition:**
 - Identify the active site or binding pocket of the protein. If a co-crystallized ligand was present, its location is the ideal starting point.

- Define a "grid box" or search space that encompasses the entire binding site, providing enough room for the ligand to move and rotate freely.
- Docking Execution:
 - Run the docking simulation using a program like AutoDock Vina. Vina will sample different conformations and orientations of the ligand within the search space and score them using its empirical scoring function.
- Pose Analysis:
 - The output will be a set of predicted binding poses ranked by affinity (in kcal/mol).
 - Visually inspect the top-ranked poses. A plausible pose should exhibit meaningful intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with key residues in the binding site.

Mandatory Visualization: Molecular Docking Workflow



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Caption: Workflow for structure-based molecular docking.

Simulating Dynamic Behavior: An Introduction to Molecular Dynamics

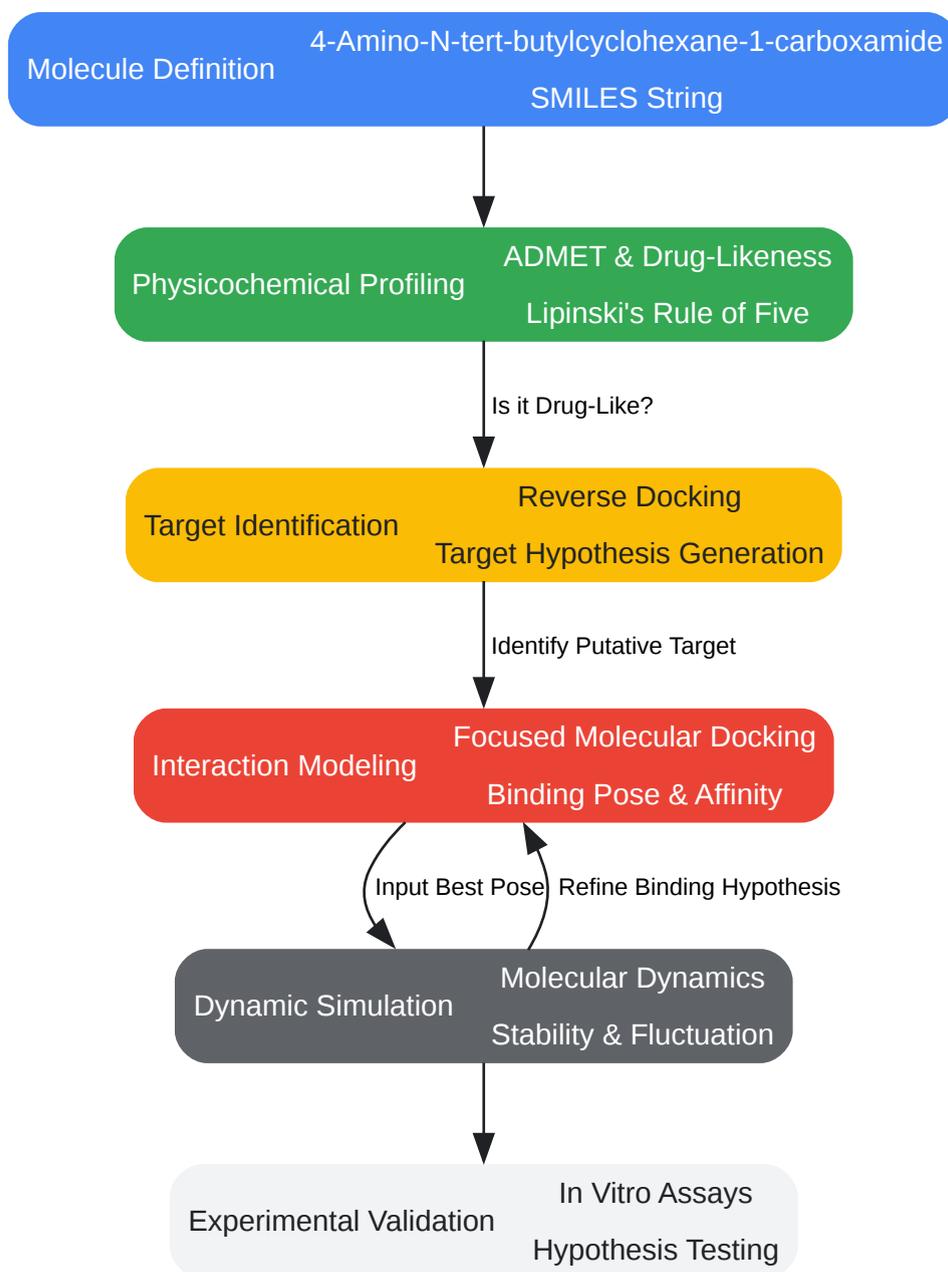
Molecular docking provides a valuable but static snapshot of a potential interaction. Molecular Dynamics (MD) simulations model the movements of atoms over time, offering insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein.[8][9]

Experimental Protocol: System Setup for MD Simulation (using GROMACS)

- **System Building:** Use the highest-ranked, most plausible docked complex from the previous step as the starting structure.
- **Force Field Application:** Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the physics of the atoms and bonds for both the protein and the ligand. Ligand parameterization is a critical, non-trivial step.
- **Solvation:** Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a pre-equilibrated water model (e.g., TIP3P).
- **Ionization:** Add ions (e.g., Na⁺, Cl⁻) to neutralize the net charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).
- **Minimization & Equilibration:**
 - Perform a robust energy minimization of the entire system to remove any steric clashes.
 - Gradually heat the system to the target temperature (e.g., 310 K) while restraining the protein and ligand (NVT ensemble).
 - Adjust the pressure to 1 bar while maintaining the temperature, allowing the system density to equilibrate (NPT ensemble).
- **Production Run:** Once the system is stable, run the production simulation for a duration sufficient to observe the behavior of interest (typically 50-200 nanoseconds for binding pose stability).

- Trajectory Analysis: Analyze the resulting trajectory for metrics like Root Mean Square Deviation (RMSD) to assess stability, and monitor specific intermolecular interactions over time.

Mandatory Visualization: In Silico Discovery Cascade



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Caption: A logical cascade of in silico techniques in drug discovery.

Conclusion: Synthesizing Data into a Developmental Hypothesis

This guide has detailed a systematic, multi-step in silico workflow to characterize **4-Amino-N-tert-butylcyclohexane-1-carboxamide**. By progressing from broad, property-based filters to highly specific, dynamic simulations, we can build a comprehensive computational profile of a novel molecule. The data generated through these methods—compliance with Lipinski's rules, a ranked list of potential targets, specific binding poses, and an understanding of the interaction's stability—collectively form a robust, data-driven hypothesis. This hypothesis can then be used to guide and prioritize efficient experimental validation, ultimately accelerating the drug discovery process.

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